(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine
Overview
Description
“(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds. The “1R,2R” denotes the stereochemistry of the molecule, indicating the spatial arrangement of the groups around the cyclohexane ring. The molecule also contains an amine group (-NH2), a fluorine atom, and a 2-methylpropyl group attached to the cyclohexane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring, the introduction of the fluorine atom, and the attachment of the amine and 2-methylpropyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a cyclohexane ring, a fluorine atom, an amine group, and a 2-methylpropyl group. The “1R,2R” configuration suggests that these groups are arranged in a certain way in three-dimensional space .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The C-F bond is usually quite stable, but under certain conditions, it might be possible to substitute the fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the polar amine group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Catalysis
Researchers have developed methods for synthesizing N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, demonstrating applications as organocatalysts and chiral ligands for various chemical reactions. This includes the synthesis of alcohols through Meerwein–Ponndorf–Verley reductions and Henry reactions, illustrating the versatility of cyclohexane-1,2-diamine derivatives in organic synthesis and catalysis (Tsygankov et al., 2016).
Fluorination Techniques
Mild intramolecular fluoro-cyclisation reactions have been developed to afford fluorinated heterocycles, highlighting the role of fluorination in creating compounds with potential biological relevance. This method utilizes electrophilic cyclisation to generate fluorinated heterocycles with 1,3-disubstitution, emphasizing the importance of fluorine in pharmaceutical compounds (Parmar & Rueping, 2014).
Advanced Materials and Labeling
The development of near-infrared fluorophoric labels for the determination of fatty acids showcases the application of amino-functionalized compounds in materials science. This work involves synthesizing labels that can form covalent linkages with analytes, useful in biological and chemical analysis (Gallaher & Johnson, 1999).
Chemical Properties and Reactions
Research on the photochemical properties of amino-linked bichromophoric anthracenes and the luminescent properties of gold(I) carbenes derived from pyridylisocyanide complexes demonstrates the broad interest in understanding the fundamental chemical behaviors of amino compounds and their potential applications in creating novel materials and reaction mechanisms (Mori & Maeda, 1997); (Bartolomé et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(2-methylpropyl)cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10,12H,3-7H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOGLLESOUOCJ-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@@H]1CCCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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